molecular formula C9H6Cl2N2 B11890195 2,5-Dichloroquinolin-8-amine

2,5-Dichloroquinolin-8-amine

Cat. No.: B11890195
M. Wt: 213.06 g/mol
InChI Key: PZQJAGRMERCGDU-UHFFFAOYSA-N
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Description

2,5-Dichloroquinolin-8-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with chlorine atoms at the 2nd and 5th positions and an amine group at the 8th position. This unique arrangement imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinolin-8-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method includes the use of stannic chloride or indium chloride as catalysts for the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . The reaction conditions often involve aerobic settings and can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atoms at the 2nd and 5th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2,5-Dichloroquinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloroquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit hemozoin polymerization, leading to the release of free toxic haem, which is particularly relevant in antimalarial activity . The compound may also interact with other cellular targets, affecting various biological processes.

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloroquinolin-8-amine is unique due to the specific positioning of chlorine atoms and the amine group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,5-dichloroquinolin-8-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H,12H2

InChI Key

PZQJAGRMERCGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)N)Cl

Origin of Product

United States

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